molecular formula C28H35N7O9 B129914 Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate CAS No. 140486-68-6

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate

Cat. No. B129914
CAS RN: 140486-68-6
M. Wt: 613.6 g/mol
InChI Key: OIUSYCOEKIPOMN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate, also known as PHPG-prazosin, is a novel drug delivery system that has gained attention in recent years due to its potential applications in cancer treatment. This drug delivery system is composed of a biodegradable polymer, poly-N(5)-(3-hydroxypropylglutamine), conjugated with prazosin, a drug that can inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the inhibition of alpha-1 adrenergic receptors, which are overexpressed in many types of cancer cells. Prazosin, the active ingredient in Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten, is a selective alpha-1 adrenergic receptor antagonist that can block the growth-promoting effects of norepinephrine and epinephrine on cancer cells. The conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) enhances the drug's stability and allows for sustained release of the drug over time.
Biochemical and physiological effects:
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have minimal toxicity in vitro and in vivo studies. The drug delivery system is biodegradable and can be metabolized into non-toxic byproducts. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have a prolonged circulation time in the bloodstream, which can enhance its therapeutic efficacy. The drug delivery system can also accumulate in tumor tissues, which can increase the drug's concentration at the site of the tumor.

Advantages and Limitations for Lab Experiments

One of the main advantages of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its high drug-loading capacity, which allows for a lower dose of the drug to be administered. This can reduce the risk of side effects and increase the drug's safety profile. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can selectively target cancer cells, which can minimize damage to healthy tissues. However, one limitation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its complex synthesis method, which can be time-consuming and costly. In addition, the drug delivery system may not be effective for all types of cancer, as the overexpression of alpha-1 adrenergic receptors varies among different cancer types.

Future Directions

There are several future directions for the development of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten. One possible direction is the optimization of the drug delivery system's synthesis method to improve its efficiency and reduce its cost. Another direction is the evaluation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. In addition, the drug delivery system can be modified to target other types of cancer cells that overexpress different receptors. Finally, the safety and efficacy of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can be further evaluated in clinical trials to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) through a carbamate linkage. The synthesis is typically carried out through a two-step process, where prazosin is first modified with a succinic anhydride derivative to introduce a carboxylic acid group. The modified prazosin is then coupled with the hydroxyl groups of poly-N(5)-(3-hydroxypropylglutamine) through a carbodiimide-mediated reaction. The resulting Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten conjugate is a water-soluble polymer with a molecular weight of approximately 50 kDa.

Scientific Research Applications

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has shown promising results in preclinical studies as a potential treatment for cancer. The drug delivery system has been shown to have a high drug-loading capacity and can selectively target cancer cells through the overexpression of alpha-1 adrenergic receptors. In vitro studies have demonstrated that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit tumor growth in mouse models of breast and prostate cancer.

properties

IUPAC Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSYCOEKIPOMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161411
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140486-68-6
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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